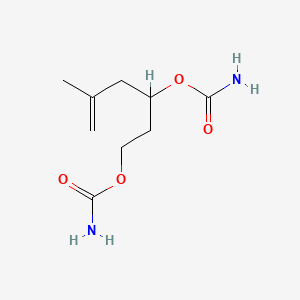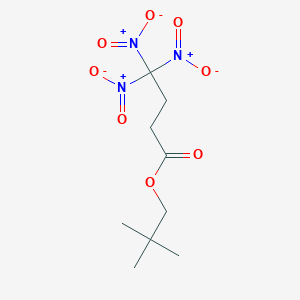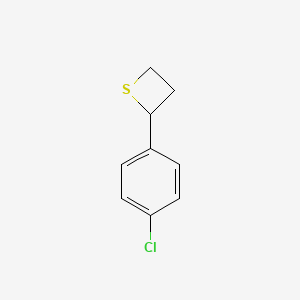![molecular formula C11H11N3O4S2 B14691181 Carbamic acid, [4-[(2-thiazolylamino)sulfonyl]phenyl]-, methyl ester CAS No. 33119-99-2](/img/structure/B14691181.png)
Carbamic acid, [4-[(2-thiazolylamino)sulfonyl]phenyl]-, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbamic acid, [4-[(2-thiazolylamino)sulfonyl]phenyl]-, methyl ester is a complex organic compound with the molecular formula C11H11N3O4S2 and a molecular weight of 313.35 g/mol . This compound is characterized by the presence of a carbamic acid ester group, a thiazole ring, and a sulfonyl group attached to a phenyl ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, [4-[(2-thiazolylamino)sulfonyl]phenyl]-, methyl ester typically involves the reaction of the corresponding amine with carbon dioxide in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO) or supercritical carbon dioxide . The reaction conditions often require low temperatures to stabilize the intermediate carbamic acid, which is then esterified with methanol to form the final product.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as the use of continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, [4-[(2-thiazolylamino)sulfonyl]phenyl]-, methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.
Substitution: The thiazole ring and phenyl ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonic acids, while reduction can produce sulfides. Substitution reactions can introduce various functional groups onto the thiazole or phenyl rings.
Scientific Research Applications
Carbamic acid, [4-[(2-thiazolylamino)sulfonyl]phenyl]-, methyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Mechanism of Action
The mechanism by which carbamic acid, [4-[(2-thiazolylamino)sulfonyl]phenyl]-, methyl ester exerts its effects involves interactions with specific molecular targets and pathways. The thiazole ring and sulfonyl group are key functional groups that interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Carbamic acid, phenyl-, methyl ester: This compound has a similar carbamic acid ester group but lacks the thiazole and sulfonyl groups.
Carbamic acid, methyl ester: A simpler compound with only the carbamic acid ester group.
Carbamic acid, [4-(6,7-disubstituted quinazolin-4-ylamino)phenyl] esters: These compounds have a similar phenyl ring but are substituted with quinazoline derivatives.
Uniqueness
Carbamic acid, [4-[(2-thiazolylamino)sulfonyl]phenyl]-, methyl ester is unique due to the presence of the thiazole ring and sulfonyl group, which confer distinct chemical and biological properties
Properties
CAS No. |
33119-99-2 |
|---|---|
Molecular Formula |
C11H11N3O4S2 |
Molecular Weight |
313.4 g/mol |
IUPAC Name |
methyl N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]carbamate |
InChI |
InChI=1S/C11H11N3O4S2/c1-18-11(15)13-8-2-4-9(5-3-8)20(16,17)14-10-12-6-7-19-10/h2-7H,1H3,(H,12,14)(H,13,15) |
InChI Key |
DRZVCRYMGOGIGF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NC=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


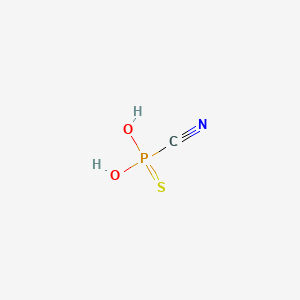
![1-(1-Phenylpyrazolo[4,3-b]quinoxalin-3-yl)butane-1,2,3,4-tetrol](/img/structure/B14691111.png)

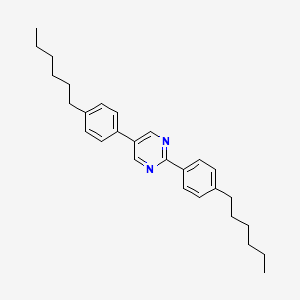
![2,5,7,8,9-Pentaoxabicyclo[4.2.1]nonane-3,4-diamine](/img/structure/B14691131.png)
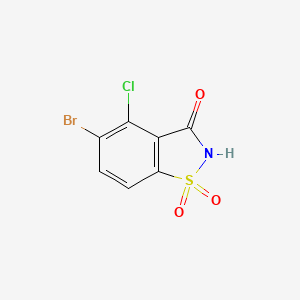
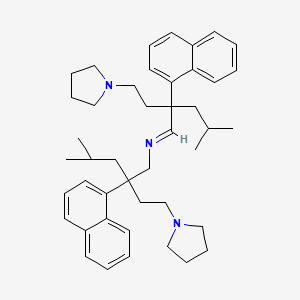

![{[(Methylstannyl)oxy]sulfinyl}oxidanide](/img/structure/B14691167.png)

